molecular formula C21H15NO5 B11671295 2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate

2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate

Cat. No.: B11671295
M. Wt: 361.3 g/mol
InChI Key: ZRYNSGZTIOIMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate is an organic compound that features a biphenyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Acetyl (1,1’-Biphenyl)-4-yl 2-Methyl-3-Nitrobenzoate
  • Methyl 4-Nitrobenzoate
  • Ethyl 4-Methyl-3-Nitrobenzoate

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate is unique due to its combination of a biphenyl group and a nitrobenzoate ester, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-nitrobenzoate

InChI

InChI=1S/C21H15NO5/c23-20(14-27-21(24)18-10-12-19(13-11-18)22(25)26)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

ZRYNSGZTIOIMKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.